Isocannabispiran
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Overview
Description
Isocannabispiran is a non-cannabinoid phenol compound isolated from a Panamanian variant of Cannabis sativa L. It is chemically identified as 5′-hydroxy-7′-methoxy spiro-(cyclohexane-1, 1′-indan)-4-one . This compound is part of a group of thirty-four non-cannabinoid phenols found in this particular variant of Cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocannabispiran involves repeated chromatography of an acidic fraction of the Panamanian variant of Cannabis sativa L. The process includes the use of various solvents and chromatographic techniques to isolate and purify the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Isocannabispiran undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Isocannabispiran has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of non-cannabinoid phenols and their chemical properties
Biology: Research on this compound includes its potential biological activities and interactions with various biological targets
Medicine: Studies are ongoing to explore its potential therapeutic effects and applications in medicine
Mechanism of Action
The mechanism of action of isocannabispiran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through binding to specific receptors and modulating the activity of certain enzymes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Isocannabispiran is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other non-cannabinoid phenols isolated from Cannabis sativa L., such as cannabispiran and other related spiro compounds . These compounds share some structural similarities but differ in their specific chemical and biological properties.
Properties
CAS No. |
72468-78-1 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-hydroxy-4-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C15H18O3/c1-18-13-9-12(17)8-10-2-5-15(14(10)13)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3 |
InChI Key |
ZKJMXTKGSQHXEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3(CCC(=O)CC3)CC2)O |
Origin of Product |
United States |
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